molecular formula C10H10N2O3S B8502131 Methyl 3-Amino-5-methoxy-thieno[3,2-b]pyridine-2-carboxylate

Methyl 3-Amino-5-methoxy-thieno[3,2-b]pyridine-2-carboxylate

Cat. No. B8502131
M. Wt: 238.27 g/mol
InChI Key: QZIKGFORPQCMQV-UHFFFAOYSA-N
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Patent
US05597823

Procedure details

A solution of 3-amino-2-carbomethoxy-5-chlorothieno[3,2-b]pyridine, prepared as described in Example 62A (5g, 21 mmol) and sodium methoxide (4.5 g, 82 mmol) in MeOH (150 mL) were refluxed for 18 h. The reaction was concentrated and partitioned between EtOAc and NaHCO3 solution. The EtOAc layer was dried (MgSO4), filtered, concentrated, and chromatographed (5:1 hex: EtOAc) to yield 2.5 g of the title compound: 1H NMR (300 MHz, CDCl3) δ3.80 (s, 3H), 4.02 (s, 3H), 6.05 (bs, 2H), 6.89 (d, 1H), 7.88 (d, 1H); MS (DCI/NH3) m/e 239 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]2=[N:7][C:8](Cl)=[CH:9][CH:10]=[C:5]2[S:4][C:3]=1[C:12]([O:14][CH3:15])=[O:13].[CH3:16][O-:17].[Na+]>CO>[NH2:1][C:2]1[C:6]2=[N:7][C:8]([O:17][CH3:16])=[CH:9][CH:10]=[C:5]2[S:4][C:3]=1[C:12]([O:14][CH3:15])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=2C1=NC(=CC2)Cl)C(=O)OC
Step Two
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sodium methoxide
Quantity
4.5 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (5:1 hex: EtOAc)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC=2C1=NC(=CC2)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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